Diethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate
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Overview
Description
Diethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C9H19O4P. This compound is known for its unique chemical structure, which includes a phosphonate group attached to a hydroxy-substituted alkyl chain. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-hydroxy-2-methylpentan-2-one under controlled conditions. The reaction typically requires a catalyst, such as a base, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or activate specific biochemical pathways. This interaction is crucial for its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl (thiophen-2-ylmethyl)phosphonate
- Dialkyl (2-oxopropyl)phosphonates
Uniqueness
Diethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate is unique due to its hydroxy-substituted alkyl chain, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other phosphonates and enhances its versatility in various chemical reactions and applications.
Properties
CAS No. |
872627-21-9 |
---|---|
Molecular Formula |
C10H23O4P |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-4-methylpentan-2-ol |
InChI |
InChI=1S/C10H23O4P/c1-6-13-15(12,14-7-2)10(4,5)8-9(3)11/h9,11H,6-8H2,1-5H3 |
InChI Key |
WINLTGGNJRXCNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)(C)CC(C)O)OCC |
Origin of Product |
United States |
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